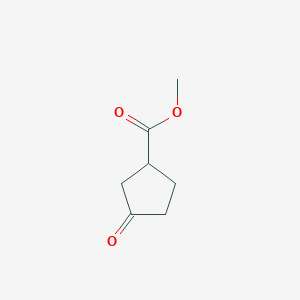
propane-1,3-disulfonyl dichloride
Descripción general
Descripción
propane-1,3-disulfonyl dichloride is an organosulfur compound with the molecular formula C₃H₆Cl₂O₄S₂. It is a derivative of propane where two sulfonyl chloride groups are attached to the first and third carbon atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
propane-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,3-Propanedisulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are essential in the synthesis of complex organic molecules and can influence the activity of enzymes by modifying their active sites.
Cellular Effects
1,3-Propanedisulfonyl chloride affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modify proteins involved in signal transduction, leading to changes in cellular responses . Additionally, it may affect the expression of genes related to metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,3-Propanedisulfonyl chloride involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 1,3-Propanedisulfonyl chloride can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Propanedisulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Propanedisulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1,3-Propanedisulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of metabolic pathways.
Metabolic Pathways
1,3-Propanedisulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1,3-Propanedisulfonyl chloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function.
Subcellular Localization
1,3-Propanedisulfonyl chloride’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of 1,3-Propanedisulfonyl chloride is crucial for elucidating its role in cellular processes.
Métodos De Preparación
propane-1,3-disulfonyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the disulfonyl chloride derivative. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
propane-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-propanedisulfonic acid.
Reduction: It can be reduced to 1,3-propanedisulfonic acid using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Mecanismo De Acción
The mechanism of action of 1,3-propanedisulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
propane-1,3-disulfonyl dichloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with only one sulfonyl group attached to a methane backbone.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an ethane backbone.
1,2-Ethanedisulfonyl chloride: Similar to 1,3-propanedisulfonyl chloride but with the sulfonyl groups attached to the first and second carbon atoms of an ethane backbone.
The uniqueness of 1,3-propanedisulfonyl chloride lies in its specific structure, which allows for the formation of derivatives with distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
propane-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABYFQJNLKLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325758 | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-91-3 | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)


![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)



![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)
